Cas no 476660-77-2 ((1,1-dioxothian-4-yl)methanamine)
(1,1-dioxothian-4-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide
- [(1, 1-Dioxotetrahydro-2H-thiopyran-4-yl)methyl]amine
- 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine
- 1-(1,1-DIOXIDOTETRAHYDRO-2H-THIOPYRAN-4-YL)METHANAMINE XHCL
- (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methylamine
- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-methylamine
- 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanamine(SALTDATA: HCl)
- Ambcb4018202
- C-8395
- RP08633
- SureCN4875595
- Tetrahydrothiopyran-4-methanamine 1,1-dioxide
- C-(1,1-Dioxo-hexahydro-1l6-thiopyran-4-yl)-methylamine
- (1,1-dioxothian-4-yl)methanamine
- A872095
- AS-34087
- EN300-149423
- AC-31032
- 2H-Thiopyran-4-methanamine, tetrahydro-, 1,1-dioxide
- 4-(Aminomethyl)tetrahydro-2H-thiopyran1,1-dioxide
- [(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]amine
- BCP27187
- DTXSID50677605
- CS-0054113
- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine
- C6H13NO2S
- [(1,1-Dioxotetrahydro-2H-thiopyran-4-yl)methyl]amine
- 4-(Aminomethyl)-1lambda~6~-thiane-1,1-dione
- BUA66077
- SCHEMBL4875595
- 4-(AMINOMETHYL)-1??-THIANE-1,1-DIONE
- MFCD09864365
- PYWSWTFWUWSPKT-UHFFFAOYSA-N
- AKOS005264588
- 4-(aminomethyl)-1lambda6-thiane-1,1-dione
- 476660-77-2
- J-500087
- DB-345092
-
- MDL: MFCD09864365
- Inchi: 1S/C6H13NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-5,7H2
- InChI Key: PYWSWTFWUWSPKT-UHFFFAOYSA-N
- SMILES: S1(CCC(CN)CC1)(=O)=O
Computed Properties
- Exact Mass: 163.06669983g/mol
- Monoisotopic Mass: 163.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 68.5Ų
Experimental Properties
- Density: 1.184
- Melting Point: NA
- Boiling Point: 353 ºC
- Flash Point: 168 ºC
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
(1,1-dioxothian-4-yl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1,1-dioxothian-4-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM108055-250mg |
[(1, 1-dioxotetrahydro-2h-thiopyran-4-yl)methyl]amine |
476660-77-2 | 97% | 250mg |
$286 | 2021-08-06 | |
| Chemenu | CM108055-1g |
[(1, 1-dioxotetrahydro-2h-thiopyran-4-yl)methyl]amine |
476660-77-2 | 97% | 1g |
$858 | 2021-08-06 | |
| Alichem | A119001420-250mg |
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide |
476660-77-2 | 95% | 250mg |
$365.04 | 2023-09-01 | |
| Alichem | A119001420-1g |
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide |
476660-77-2 | 95% | 1g |
$974.58 | 2023-09-01 | |
| abcr | AB453848-1 g |
[(1,1-Dioxotetrahydro-2H-thiopyran-4-yl)methyl]amine; . |
476660-77-2 | 1g |
€1,272.80 | 2023-04-22 | ||
| Chemenu | CM108055-250mg |
[(1, 1-dioxotetrahydro-2h-thiopyran-4-yl)methyl]amine |
476660-77-2 | 97% | 250mg |
$286 | 2022-06-11 | |
| Chemenu | CM108055-1g |
[(1, 1-dioxotetrahydro-2h-thiopyran-4-yl)methyl]amine |
476660-77-2 | 97% | 1g |
$858 | 2022-06-11 | |
| abcr | AB453848-100 mg |
[(1,1-Dioxotetrahydro-2H-thiopyran-4-yl)methyl]amine; . |
476660-77-2 | 100mg |
€373.50 | 2023-04-22 | ||
| abcr | AB453848-250 mg |
[(1,1-Dioxotetrahydro-2H-thiopyran-4-yl)methyl]amine; . |
476660-77-2 | 250mg |
€433.00 | 2023-04-22 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0986-1g |
C-(1,1-Dioxo-hexahydro-1l6-thiopyran-4-yl)-methylamine |
476660-77-2 | 96% | 1g |
2416.92CNY | 2021-05-08 |
(1,1-dioxothian-4-yl)methanamine Suppliers
(1,1-dioxothian-4-yl)methanamine Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on (1,1-dioxothian-4-yl)methanamine
Comprehensive Overview of (1,1-Dioxothian-4-yl)methanamine (CAS No. 476660-77-2): Properties, Applications, and Industry Insights
(1,1-Dioxothian-4-yl)methanamine (CAS No. 476660-77-2) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This sulfone-containing amine derivative, characterized by its thiane ring and dioxo functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C6H13NO2S and precise stereochemistry make it valuable for designing bioactive molecules, particularly in drug discovery targeting neurological and metabolic disorders.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like (1,1-dioxothian-4-yl)methanamine. Researchers frequently search for "sulfone amine applications" or "CAS 476660-77-2 solubility," reflecting demand for practical data. The compound's hydrogen-bonding capacity and polar surface area (calculated at 52.5 Ų) enable interactions with biological targets, while its logP value (~0.8) suggests favorable membrane permeability—a hot topic in blood-brain barrier penetration studies.
In pharmaceutical development, this compound's chiral center at the 4-position of the thiane ring allows for enantioselective synthesis, addressing the growing need for stereochemically pure APIs. Industry reports indicate rising Google searches for "thiane derivatives in CNS drugs" and "476660-77-2 safety profile," highlighting its relevance to neurodegenerative disease research. The 1,1-dioxo moiety enhances metabolic stability compared to non-oxidized analogs, a property increasingly important in prodrug design strategies.
From a synthetic perspective, (1,1-dioxothian-4-yl)methanamine demonstrates remarkable versatility. Its primary amine group participates in amidation reactions, reductive amination, and urea formation, while the sulfone group facilitates nucleophilic substitutions. These characteristics align with current interests in "multifunctional building blocks" and "scaffold hopping"—terms trending in medicinal chemistry publications. Patent analyses reveal its use in kinase inhibitor architectures and G-protein-coupled receptor modulators.
Environmental considerations position CAS 476660-77-2 favorably within green chemistry initiatives. Unlike traditional amine derivatives, its sulfone group reduces volatility, addressing VOC emission concerns—a frequent search topic among industrial chemists. Recent advancements in continuous flow synthesis methods for similar compounds suggest potential for scalable, sustainable production of this intermediate.
Analytical characterization of (1,1-dioxothian-4-yl)methanamine typically involves HPLC-MS (showing [M+H]+ at m/z 164.07) and NMR spectroscopy (δH 3.5-3.7 ppm for CH2NH2). These technical details respond to frequent queries about "476660-77-2 spectral data" in scientific databases. The compound's crystalline form (melting point 89-92°C) facilitates purification—a practical advantage for process chemists searching "amine sulfone purification methods."
Emerging applications in material science are expanding the utility of (1,1-dioxothian-4-yl)methanamine. Its incorporation into polymeric networks enhances thermal stability, addressing search trends for "high-performance polymer additives." The compound's zwitterionic potential also shows promise in surface modification technologies—an area gaining traction in biomedical device coatings research.
Quality control protocols for CAS 476660-77-2 emphasize chiral purity analysis via chiral HPLC, reflecting industry standards for pharmaceutical intermediates. Storage recommendations (2-8°C under inert atmosphere) and compatibility studies with common reagents provide practical guidance frequently sought in laboratory forums. These operational details complement theoretical discussions about the compound's reactivity.
Future research directions likely involve structure-activity relationship (SAR) studies of (1,1-dioxothian-4-yl)methanamine derivatives, particularly in fragment-based drug discovery. The compound's balanced lipophilicity profile and hydrogen bond donors/acceptors (2/4) make it attractive for lead optimization—topics dominating recent computational chemistry publications. As AI-assisted molecular design evolves, this scaffold may see expanded applications in personalized medicine platforms.
476660-77-2 ((1,1-dioxothian-4-yl)methanamine) Related Products
- 2377036-35-4(6-Thiaspiro[2.5]octane-1-methanamine, 6,6-dioxide, hydrochloride (1:1))
- 1478061-53-8(1-(aminomethyl)-6λ?-thiaspiro[2.5]octane-6,6-dione)
- 1334102-82-7(4-methanesulfonyl-2,2-dimethylbutan-1-amine)
- 1249650-97-2(4-methanesulfonyl-2-methylbutan-1-amine)
- 1354951-86-2(4-(2-aminoethyl)-1λ?-thiane-1,1-dione hydrochloride)
- 45697-13-0((1,1-dioxotetrahydrothiophen-3-yl)methamine)
- 1107645-98-6(4-(aminomethyl)-1λ?-thiane-1,1-dione hydrochloride)
- 1780271-77-3(3-(aminomethyl)-1λ?-thiane-1,1-dione hydrochloride)
- 1247501-81-0(2-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)ethanamine)
- 933734-59-9(3-(aminomethyl)-1λ?-thiane-1,1-dione)